molecular formula C21H29ClN2O4 B1199548 2-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-methoxybenzanilide CAS No. 137550-80-2

2-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-methoxybenzanilide

Cat. No. B1199548
M. Wt: 408.9 g/mol
InChI Key: VVQUDFUCFOPLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-methoxybenzanilide, also known as 2-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-methoxybenzanilide, is a useful research compound. Its molecular formula is C21H29ClN2O4 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-methoxybenzanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-methoxybenzanilide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

137550-80-2

Product Name

2-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-methoxybenzanilide

Molecular Formula

C21H29ClN2O4

Molecular Weight

408.9 g/mol

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide;hydrochloride

InChI

InChI=1S/C21H28N2O4.ClH/c1-21(2,3)22-13-16(24)14-27-19-12-17(26-4)10-11-18(19)20(25)23-15-8-6-5-7-9-15;/h5-12,16,22,24H,13-14H2,1-4H3,(H,23,25);1H

InChI Key

VVQUDFUCFOPLBD-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=C(C=CC(=C1)OC)C(=O)NC2=CC=CC=C2)O.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=CC(=C1)OC)C(=O)NC2=CC=CC=C2)O.Cl

synonyms

2-(3-(tert-butylamino)-2-hydroxypropoxy)-4-methoxybenzanilide
TR 2732
TR-2732

Origin of Product

United States

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